3-Metil-1,3-oxazolidina-2,4-diona

Descripción general

Descripción

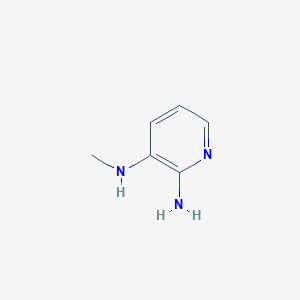

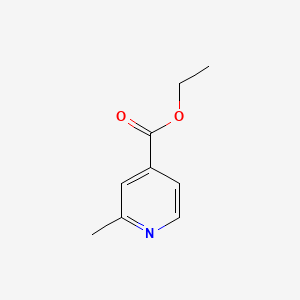

3-Methyl-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C4H5NO3 and a molecular weight of 115.09 . It is a five-member heterocyclic ring .

Synthesis Analysis

The synthesis of 3-Methyl-1,3-oxazolidine-2,4-dione can be achieved from 2-Chloro-N-methylacetamide and TETRAETHYLAMMONIUM BICARBONATE .Molecular Structure Analysis

The InChI code for 3-Methyl-1,3-oxazolidine-2,4-dione is 1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 . This indicates that the molecule consists of a five-membered ring with nitrogen and oxygen atoms, and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis

3-Methyl-1,3-oxazolidine-2,4-dione is a solid at room temperature . It has a melting point of 128 °C and a predicted boiling point of 138.7±23.0 °C. The predicted density is 1.373±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Electrólito en baterías de litio

La 3-Metil-1,3-oxazolidina-2,4-diona se ha utilizado mezclada con carbonato de etileno o carbonato de dimetilo en presencia de tetrafluoroborato de litio o hexafluorofosfato de litio como electrólito en baterías de litio. Esta aplicación aprovecha su estabilidad química y su alta constante dieléctrica para mejorar el rendimiento de la batería .

Auxiliares quirales en síntesis

Este compuesto sirve como auxiliar quiral en la síntesis de productos naturales y compuestos farmacológicamente activos. Los auxiliares quirales son cruciales para lograr la estereoquímica deseada en la síntesis de moléculas complejas .

Síntesis asimétrica

También participa en procesos de síntesis asimétrica, donde ayuda a crear derivados con quiralidad específica. Esto es particularmente importante para la producción de ciertos productos farmacéuticos .

Reacciones multicomponente

En la ciencia de los materiales, la this compound se utiliza en reacciones multicomponente que implican alcoholes 1,2-amino para sintetizar oxazolidinas funcionalizadas .

Catálisis

El compuesto encuentra uso en catálisis, particularmente en la síntesis catalizada por rutenio(II) de oxazolidinas, que son intermedios valiosos en diversas síntesis químicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

They have been found to have a wide range of biological applications in medicinal chemistry .

Mode of Action

For instance, Linezolid, an oxazolidinone derivative, binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, ultimately leading to the inhibition of bacterial protein synthesis .

Biochemical Pathways

Oxazolidinones have been found to affect various biochemical pathways, depending on their specific targets and mode of action .

Análisis Bioquímico

Biochemical Properties

3-Methyl-1,3-oxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .

Cellular Effects

The effects of 3-Methyl-1,3-oxazolidine-2,4-dione on different types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 3-Methyl-1,3-oxazolidine-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, further influencing cellular processes. The precise molecular mechanisms can vary depending on the specific context and the biomolecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-1,3-oxazolidine-2,4-dione can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, while it may degrade under others, leading to varying effects on cells in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Methyl-1,3-oxazolidine-2,4-dione can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

3-Methyl-1,3-oxazolidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is crucial for elucidating the compound’s overall impact on metabolism .

Transport and Distribution

The transport and distribution of 3-Methyl-1,3-oxazolidine-2,4-dione within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s overall efficacy and function .

Subcellular Localization

The subcellular localization of 3-Methyl-1,3-oxazolidine-2,4-dione is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

3-methyl-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c1-5-3(6)2-8-4(5)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGPUUYVAWLLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483633 | |

| Record name | 2,4-Oxazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14422-90-3 | |

| Record name | 2,4-Oxazolidinedione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,3-oxazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.